molecular formula C9H9NO B13013812 Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide CAS No. 825-73-0

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide

Cat. No.: B13013812
CAS No.: 825-73-0
M. Wt: 147.17 g/mol
InChI Key: RXFZSQLJBTXRMX-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide: is a bicyclic compound characterized by its unique structure, which includes a fused ring system with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a rhodium (I) complex as a catalyst to facilitate the formation of the bicyclic structure from terminal aryl alkynes . This synthesis proceeds through a sequence of reactions, including head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing pathways and processes at the molecular level. For example, its ability to undergo oxidation and reduction reactions can modulate its activity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide is unique due to its carboxamide functional group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group allows for a broader range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

825-73-0

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),2,4-triene-3-carboxamide

InChI

InChI=1S/C9H9NO/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2,(H2,10,11)

InChI Key

RXFZSQLJBTXRMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C(=O)N

Origin of Product

United States

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